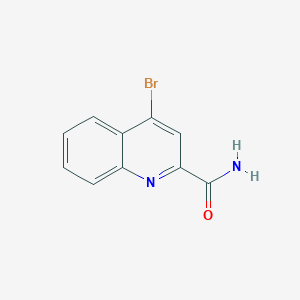

4-Bromoquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

380626-87-9 |

|---|---|

Molecular Formula |

C10H7BrN2O |

Molecular Weight |

251.08g/mol |

IUPAC Name |

4-bromoquinoline-2-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-7-5-9(10(12)14)13-8-4-2-1-3-6(7)8/h1-5H,(H2,12,14) |

InChI Key |

IRVUIQQFDWVUOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Bromoquinoline 2 Carboxamide and Its Analogues

Precursor Synthesis and Functionalization Pathways

The synthesis of 4-bromoquinoline-2-carboxamide typically follows a multi-step sequence involving the initial construction of a quinoline-2-carboxylic acid derivative, followed by bromination and subsequent amidation. Each of these steps requires careful consideration of reagents and reaction conditions to ensure high yields and regioselectivity.

Synthesis of Quinoline-2-carboxylic Acid Derivatives

The formation of the quinoline (B57606) ring system is a critical first step. While several named reactions can produce quinolines, the Doebner reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgnih.goviipseries.org However, for the synthesis of quinoline-2-carboxylic acid, a variation of the Doebner-von Miller reaction or other specific methods are often employed. The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org By carefully selecting the substrates, the formation of a quinoline with a substituent at the 2-position that can be subsequently converted to a carboxylic acid is achievable.

One common approach involves the reaction of 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group, such as pyruvic acid, in a reaction analogous to the Friedländer synthesis. This condensation reaction directly furnishes the quinoline-2-carboxylic acid core.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aniline | α,β-Unsaturated carbonyl compound | Substituted Quinoline | Doebner-von Miller Reaction |

| 2-Aminobenzaldehyde | Pyruvic Acid | Quinoline-2-carboxylic acid | Friedländer Synthesis Analogue |

Halogenation Strategies for 4-Bromo-Substitution

With the quinoline-2-carboxylic acid precursor in hand, the next crucial step is the regioselective introduction of a bromine atom at the C4-position. The electronic nature of the quinoline ring, which is generally electron-deficient, and the presence of a deactivating carboxylic acid or carboxamide group at the C2-position influence the outcome of electrophilic aromatic substitution reactions like bromination.

Direct bromination of quinoline itself often leads to a mixture of products. However, the presence of a directing group can enhance the selectivity. For the synthesis of 4-bromoquinolines, specific brominating agents and reaction conditions are necessary to favor substitution at the desired position. A common method involves the use of bromine in a suitable solvent, sometimes with a catalyst. The reaction of 2,4-dichloro- or 2,4-dibromo-quinoline with sodium alkoxide has been shown to regioselectively yield 2-alkoxy-4-haloquinolines, indicating the differential reactivity of the halogen atoms at the 2- and 4-positions. rsc.org While not a direct bromination of the 2-carboxyquinoline, this highlights the distinct electronic environment of the C4-position. For the direct bromination of a 2-substituted quinoline, careful optimization of conditions is paramount to achieve the desired 4-bromo isomer.

| Substrate | Brominating Agent | Desired Product | Key Challenge |

| Quinoline-2-carboxylic acid | Molecular Bromine (Br₂) | 4-Bromoquinoline-2-carboxylic acid | Achieving high regioselectivity for the C4-position over other positions. |

| 2-Methoxyquinoline | Molecular Bromine (Br₂) | 6- and 8-bromo-2-methoxyquinoline | Demonstrates that substitution does not necessarily occur at the 4-position. rsc.org |

Amide Bond Formation via Coupling Reactions

The final step in the synthesis of 4-bromoquinoline-2-carboxamide is the formation of the amide bond. This is typically achieved by converting the carboxylic acid group of 4-bromoquinoline-2-carboxylic acid into a more reactive species, which then reacts with ammonia (B1221849) or an appropriate amine.

A standard and effective method involves the conversion of the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromoquinoline-2-carbonyl chloride is then treated with ammonia to yield the target carboxamide. researchgate.net

Alternatively, various peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acid chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to promote the formation of the amide bond under milder conditions.

| Starting Material | Reagent(s) | Product |

| 4-Bromoquinoline-2-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 4-Bromoquinoline-2-carboxamide |

| 4-Bromoquinoline-2-carboxylic acid | EDC, HOBt, Ammonia (NH₃) | 4-Bromoquinoline-2-carboxamide |

Named Reactions and Multi-Component Approaches in Quinoline Synthesis

The construction of the fundamental quinoline framework can be accomplished through various named reactions, some of which are amenable to multi-component approaches, offering efficiency and diversity in the synthesis of quinoline derivatives.

Pfitzinger Reaction Applications for Quinoline Core Formation

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The classical Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The reaction proceeds through the opening of the isatin ring to form an α-keto-anilinoacetic acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid.

While the standard Pfitzinger reaction yields 4-carboxyquinolines, a notable variation known as the Halberkann variant, which utilizes N-acyl isatins, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Although this does not directly provide the desired 2-carboxylic acid scaffold, it demonstrates that modifications to the Pfitzinger protocol can alter the substitution pattern of the resulting quinoline. Further functional group transformations would be necessary to convert the 2-hydroxy group to the desired functionality.

Palladium-Catalyzed Coupling Reactions for Arylation and Other Substitutions

The bromine atom at the 4-position of 4-bromoquinoline-2-carboxamide provides a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. youtube.comyonedalabs.comlibretexts.org This reaction involves the coupling of the 4-bromoquinoline (B50189) derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction enables the coupling of 4-bromoquinoline-2-carboxamide with a variety of primary or secondary amines to introduce amino substituents at the 4-position. Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the specific combination of palladium precursor, phosphine (B1218219) ligand, and base used.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | 4-Bromoquinoline derivative + Organoboron reagent | C-C | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | 4-Bromoquinoline derivative + Amine | C-N | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base |

These palladium-catalyzed reactions significantly expand the synthetic utility of 4-bromoquinoline-2-carboxamide, enabling the generation of diverse libraries of quinoline derivatives for various applications.

One-Pot Cyclocondensation Techniques

One-pot cyclocondensation reactions represent an efficient strategy for the synthesis of the quinoline core, often involving the simultaneous formation of multiple bonds in a single reaction vessel. While direct one-pot synthesis of 4-bromoquinoline-2-carboxamide is not extensively documented, established methods for quinoline synthesis, such as the Doebner-von Miller and Pfitzinger reactions, can be adapted to produce precursors that are subsequently converted to the target compound.

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net The reaction is typically catalyzed by strong acids and involves a series of steps including Michael addition, cyclization, and oxidation. wikipedia.org For the synthesis of a precursor to 4-bromoquinoline-2-carboxamide, a p-bromoaniline could be reacted with an appropriate α,β-unsaturated carbonyl compound bearing a precursor to the 2-carboxamide (B11827560) group. The regioselectivity of this reaction is a crucial consideration, as the substitution pattern on the aniline and the nature of the carbonyl compound will dictate the final arrangement of substituents on the quinoline ring.

Another relevant cyclocondensation is the Pfitzinger reaction , which utilizes isatin or its derivatives and a carbonyl compound to generate quinoline-4-carboxylic acids. researchgate.netresearchgate.netwikipedia.org In a potential pathway, a 5-bromoisatin (B120047) could be reacted with a compound containing a methylene group adjacent to a carbonyl and a precursor to the 2-carboxamide functionality. The reaction proceeds under basic conditions, involving the opening of the isatin ring followed by condensation and cyclization. wikipedia.org The resulting 4-bromoquinoline-2-substituted precursor could then be converted to the desired carboxamide.

| Reaction Name | Reactants | Conditions | Product Type | Relevance to 4-Bromoquinoline-2-carboxamide |

| Doebner-von Miller | p-Bromoaniline, α,β-Unsaturated carbonyl compound | Acid catalysis | Substituted quinoline | Synthesis of a 4-bromoquinoline precursor. |

| Pfitzinger Reaction | 5-Bromoisatin, Carbonyl compound with α-methylene group | Base catalysis | Quinoline-4-carboxylic acid derivative | Synthesis of a 4-bromoquinoline precursor with a handle at the 2-position. |

Hydrazinolysis and Subsequent Reactions for Carboxamide Intermediates

A common and effective route to quinoline-2-carboxamides involves the use of carbohydrazide (B1668358) intermediates. This multi-step approach offers a reliable method for introducing the carboxamide functionality at the C-2 position of the quinoline ring.

The synthesis typically begins with a quinoline-2-carboxylic acid ester. This ester can be prepared through various methods, including the Pfitzinger reaction to yield a quinoline-4-carboxylic acid, which can then be functionalized at the 2-position, followed by esterification. The key step in this sequence is the hydrazinolysis of the quinoline-2-carboxylate ester. This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303), typically in a suitable solvent such as ethanol, to yield the corresponding quinoline-2-carbohydrazide. nih.gov

For the synthesis of the target compound, a 4-bromoquinoline-2-carboxylate ester would be the starting material. Its reaction with hydrazine hydrate would yield 4-bromoquinoline-2-carbohydrazide. While this carbohydrazide is a versatile intermediate for the synthesis of various heterocyclic systems through subsequent cyclocondensation reactions, its direct conversion to the simple carboxamide is a less commonly highlighted transformation in the literature. However, methods for the conversion of hydrazides to amides, though not always straightforward, can be employed. These might include reductive methods or other chemical transformations that replace the hydrazino group with a hydrogen atom.

A more direct approach to the carboxamide from the corresponding carboxylic acid would involve standard amide coupling reactions. For instance, 4-bromoquinoline-2-carboxylic acid can be activated with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with an ammonia source or a protected amine to form the carboxamide.

Modern Synthetic Innovations and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern innovations, often falling under the umbrella of "green chemistry," aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, including the preparation of quinoline derivatives. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. The Doebner synthesis of 2-phenylquinoline-4-carboxylic acids, for example, has been successfully performed using microwave irradiation, significantly reducing reaction times. This approach could be adapted for the synthesis of 4-bromoquinoline-2-carboxamide precursors.

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. This method has been employed for the synthesis of various heterocyclic compounds, including quinolines. The high-energy microenvironment created by the collapse of cavitation bubbles can promote reactions, often at lower temperatures and with shorter reaction times compared to conventional methods.

Flow chemistry offers a continuous and scalable approach to chemical synthesis with enhanced safety and control over reaction parameters. The synthesis of quinoline derivatives has been successfully demonstrated in flow reactors, allowing for precise control of temperature, pressure, and reaction time, leading to improved yields and purity.

The use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free reaction conditions are also key aspects of green chemistry being applied to quinoline synthesis. These approaches minimize the environmental impact of the synthetic process.

Regioselective Synthesis and Isomer Control

The synthesis of a specific isomer like 4-bromoquinoline-2-carboxamide necessitates precise control over the regioselectivity of the reactions employed. The substitution pattern of the final product is determined by the starting materials and the reaction conditions.

In classical quinoline syntheses like the Doebner-von Miller reaction, the regiochemical outcome is influenced by the nature of the substituents on the aniline ring and the structure of the α,β-unsaturated carbonyl compound. For instance, the use of a p-substituted aniline, such as p-bromoaniline, will direct the cyclization to yield a 6-bromoquinoline. To obtain a 4-bromoquinoline, a different starting material or a different synthetic strategy would be required.

One approach to achieve the desired 4-bromo substitution is through the electrophilic bromination of a pre-formed quinoline-2-carboxamide (B1208818). The directing effects of the substituents on the quinoline ring will govern the position of bromination. The carboxamide group at the 2-position is an electron-withdrawing group, which deactivates the pyridine (B92270) ring towards electrophilic attack. Therefore, bromination is more likely to occur on the benzene (B151609) ring. To achieve bromination at the 4-position, one might need to employ specific reaction conditions or a different strategy altogether, such as starting with a molecule that already contains the bromine at the desired position.

Alternatively, a strategy involving a nucleophilic substitution on a quinoline ring bearing a suitable leaving group at the 4-position could be employed. For example, a 4-chloro or 4-hydroxyquinoline (B1666331) derivative could be converted to the 4-bromo derivative.

Structure Activity Relationship Sar Studies of 4 Bromoquinoline 2 Carboxamide Derivatives

Influence of Bromine Atom Position and Substitution on Biological Activity

The position and nature of halogen substituents on the quinoline (B57606) core are critical determinants of biological activity. In the context of 4-bromoquinoline-2-carboxamide, the bromine atom at the C4-position plays a significant role.

Studies on related quinoline structures have shown that the presence and position of a halogen can significantly modulate activity. For instance, in a series of quinoline-4-carboxamides developed as antimalarial agents, replacement of the bromine at the R1 position with a chlorine or fluorine atom was well-tolerated and in some cases, maintained or slightly altered the activity profile. acs.org However, the complete removal of the halogen led to a significant drop in potency, highlighting the importance of a halogen at this position for effective ligand-target interactions. acs.org

The electronic properties of the halogen also contribute to its influence. Bromine, being an electron-withdrawing group, can affect the electron density of the quinoline ring system, which in turn can influence its binding affinity to biological targets. In some cases, the substitution of bromine with other halogens or functional groups is explored to fine-tune these electronic properties and optimize activity. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a 5-F substitution on the quinoline ring led to a significant increase in potency compared to the unsubstituted analog. acs.org

Furthermore, the bromine atom can be utilized as a synthetic handle for further structural modifications through cross-coupling reactions, allowing for the introduction of diverse substituents at the C4-position to explore new chemical space and enhance biological activity. google.com

Table 1: Influence of Halogen Substitution on Quinoline-4-carboxamide Activity

| Compound | R¹ Substituent | Biological Activity (Antimalarial) | Reference |

| 1 | Br | Potent | acs.org |

| 10 | Cl | Tolerated, similar activity to Bromo | acs.org |

| 11 | F | Tolerated, similar activity to Bromo | acs.org |

| 12 | H | 8-fold drop in potency | acs.org |

Role of the Carboxamide Moiety in Ligand-Target Interactions

The carboxamide group at the C2-position is a crucial pharmacophoric element in 4-bromoquinoline-2-carboxamide derivatives, playing a pivotal role in mediating interactions with biological targets. This functional group is a common feature in many biologically active compounds due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov

The amide bond's capacity to form hydrogen bonds is often essential for the stable binding of the ligand to the active site of a protein or enzyme. nih.gov For example, in the design of Bruton's tyrosine kinase (BTK) inhibitors, the 4-aminoquinoline-3-carboxamide moiety was found to form multiple hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP binding pocket. acs.org Replacement of the amino group with a hydroxyl group, which alters the hydrogen bonding pattern, resulted in a dramatic loss of inhibitory activity. acs.org

Studies involving the replacement of the carboxamide with other functional groups, such as esters or ketones, often result in a significant loss of activity, underscoring the importance of the specific interactions mediated by the amide linkage.

Table 2: Importance of the Amide Moiety in BTK Inhibition

| Compound | Core Moiety | BTK Inhibition | Key Interaction Feature | Reference |

| 7 | 4-Aminoquinoline-3-carboxamide | Active | Forms three direct and one water-mediated H-bond with BTK hinge region | acs.org |

| 8 | 4-Hydroxyquinoline-3-carboxamide | Dramatic loss of inhibition | Altered hydrogen bonding capacity | acs.org |

Systematic Variations of Peripheral Substituents on the Quinoline Core

Beyond the bromine at C4 and the carboxamide at C2, systematic variations of other substituents on the quinoline core have been extensively explored to optimize the pharmacological properties of 4-bromoquinoline-2-carboxamide derivatives. These modifications can impact factors such as potency, selectivity, solubility, and metabolic stability.

For instance, in the development of antimalarial quinoline-4-carboxamides, modifications at the R² position, which is attached to the carboxamide nitrogen, were crucial. Replacing an aromatic 3-pyridyl moiety with non-aromatic amines, such as piperidine (B6355638) or pyrrolidine (B122466) linked by an ethyl group, retained similar activity while improving properties like metabolic stability and solubility. acs.org The length of the linker and the basicity of the amine were also found to be important for activity. acs.org

In another example focused on mGluR1 antagonists, the nature of the substituent at the C2-position of the quinoline ring had a significant impact. Hydrophobic cyclic amines at this position were found to be beneficial for inhibitory activity. jst.go.jp Similarly, the substituents on the carboxamide at the C6-position were explored, with smaller secondary amides showing favorable activity. jst.go.jp

Table 3: Effect of Peripheral Substituents on Antimalarial Activity

| Compound | R² Substituent | Key Findings | Reference |

| - | 3-pyridyl | Initial hit, good activity | acs.org |

| 17 | (Piperidin-1-yl)ethyl | Retained similar activity, improved stability | acs.org |

| 18 | (Pyrrolidin-1-yl)ethyl | Retained similar activity, improved solubility | acs.org |

| 13 | Dimethylamine | Drop in potency | acs.org |

| 14 | Longer linker lengths | Drop in potency | acs.org |

Impact of Linker Design in Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. acs.org In the context of 4-bromoquinoline-2-carboxamide derivatives, the design of the linker connecting the quinoline core to another bioactive moiety is a critical aspect of this approach.

For example, in the design of novel microbial DNA-gyrase inhibitors, a 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) scaffold was hybridized with various moieties through different linkers. acs.org The nature of the linker and the attached group determined the biological activity. For instance, reaction with 2-chloro-N-aryl-acetamides resulted in derivatives with a flexible acetamide (B32628) linker. acs.org

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another group that has similar steric and electronic characteristics. nih.govu-tokyo.ac.jp This approach is often employed to improve potency, selectivity, and pharmacokinetic properties, or to circumvent toxicological issues. enamine.netcambridgemedchemconsulting.com Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while retaining similar biological activity.

In the context of 4-bromoquinoline-2-carboxamide derivatives, bioisosteric replacement of the carboxamide group can be explored. For example, replacing the carboxylic acid, a related functional group, with bioisosteres like tetrazoles has been a common strategy in drug design to reduce the risk of metabolism-related liabilities. cambridgemedchemconsulting.com While specific examples for 4-bromoquinoline-2-carboxamide are not detailed in the provided results, this is a general and valid approach in medicinal chemistry.

Scaffold hopping can be seen in the development of Bruton's tyrosine kinase (BTK) inhibitors, where a cinnoline (B1195905) scaffold was replaced with a 4-aminoquinoline-3-carboxamide core. acs.org This "structure-hopping" strategy led to compounds with significantly improved drug-like properties, particularly aqueous solubility, while maintaining potent inhibitory activity. acs.org

The bromine atom itself can also be a subject for bioisosteric replacement. For instance, replacing bromine with other halogens like chlorine or fluorine can be considered a bioisosteric modification that can fine-tune the lipophilicity and electronic properties of the molecule. acs.org

Pharmacophore Elucidation and Essential Structural Elements for Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. For 4-bromoquinoline-2-carboxamide derivatives, SAR studies have helped to elucidate the key structural elements required for their activity against various targets.

Based on the available information, a general pharmacophore for this class of compounds can be proposed, which typically includes:

The Quinoline Scaffold: This provides the fundamental rigid framework for the molecule.

A Halogen at C4 (specifically Bromine): This is often crucial for potency, likely contributing to hydrophobic and/or halogen bonding interactions within the target's binding site. acs.org

The Carboxamide Moiety at C2: This group is essential for forming key hydrogen bond interactions with the target protein, anchoring the molecule in the active site. acs.orgnih.gov

Substituents on the Carboxamide Nitrogen: The nature of these substituents can significantly influence activity and physicochemical properties. Specific functionalities and their spatial arrangement are often required for optimal interaction. acs.orgjst.go.jp

Substituents on the Quinoline Ring: Additional substitutions on the quinoline core can further modulate activity, selectivity, and drug-like properties. acs.org

For example, in the case of antimalarial quinoline-4-carboxamides, the pharmacophore would include the quinoline core, a halogen at R¹, and a basic amine in the R² side chain connected by a linker of appropriate length. acs.org For BTK inhibitors based on a 4-aminoquinoline-3-carboxamide scaffold, the pharmacophore includes the quinoline ring, the 4-amino group, the 3-carboxamide, and specific substituents that occupy the hydrophobic regions of the ATP binding pocket. acs.org

Investigative Modalities of Biological Activity

Antimicrobial Research Pathways

The quinoline (B57606) framework is a well-established pharmacophore in antimicrobial drug discovery. researchgate.net The addition of a bromine atom and a carboxamide group at various positions on this scaffold has been explored to develop new agents to combat bacterial, fungal, and mycobacterial infections.

The bacterial enzyme DNA gyrase, a type II topoisomerase, is a critical and validated target for antibacterial agents. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and transcription. acs.orgmdpi.com Quinolone antibiotics are known to target DNA gyrase, and significant research has been dedicated to developing new quinoline derivatives to overcome growing bacterial resistance. nih.govnih.gov

Derivatives of bromoquinoline have been synthesized and evaluated for their ability to inhibit this enzyme. In one study, a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were designed as potential DNA gyrase inhibitors. acs.org While these compounds showed moderate to good activity against Gram-positive bacteria like Staphylococcus aureus, they were not effective against Gram-negative Escherichia coli. acs.org Subsequent assays confirmed their mechanism of action through the inhibition of S. aureus DNA gyrase. acs.org For instance, compound 10 from this series exhibited a half-maximal inhibitory concentration (IC₅₀) of 8.45 μM against the enzyme. acs.org

| Compound | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 6b (a 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative) | S. aureus DNA Gyrase | IC₅₀ | 33.64 μM | acs.org |

| Compound 10 (a 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative) | S. aureus DNA Gyrase | IC₅₀ | 8.45 μM | acs.org |

| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | IC₅₀ | 3.80 μM | acs.org |

| Compound 6b | S. aureus | MIC | 38.64 μM | acs.org |

The emergence of invasive fungal infections, coupled with a limited arsenal (B13267) of effective drugs, has spurred the search for new antifungal agents. nih.gov Quinoline derivatives have demonstrated potential in this area. Research has shown that certain bromoquinolines possess broad-spectrum antifungal activity. nih.gov

For example, a compound identified as bromoquinol was found to interfere with fungal iron utilization and induce oxidative stress and apoptosis in Aspergillus fumigatus. nih.gov In another study, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide were tested against fungal strains. acs.org Several of these compounds showed notable activity against Candida albicans, with inhibition zones ranging from 20 to 31 mm. acs.org However, activity against Aspergillus niger was limited. acs.org Other research has also highlighted the antifungal potential of quinoline derivatives against various Candida species and Cryptococcus neoformans. nih.govacs.org

| Compound Series | Fungal Strain | Measurement | Result | Source |

|---|---|---|---|---|

| 2-(4-bromophenyl)quinoline-4-carbohydrazides (e.g., 6a, 10, 11, 13, 14) | C. albicans | Zone of Inhibition | 20 - 31 mm | acs.org |

| 2-(4-bromophenyl)quinoline-4-carbohydrazides (e.g., 5, 6a) | A. niger | Zone of Inhibition | 14 mm | acs.org |

| Bromoquinol | A. fumigatus | Mechanism | Induces oxidative stress and apoptosis | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and new drugs are urgently needed, especially for multidrug-resistant strains. nih.govrsc.org The quinoline scaffold is central to the anti-TB drug bedaquiline (B32110) and is a promising starting point for new therapeutic agents. nih.gov

Research has specifically identified quinoline-2-carboxamides as a promising class of anti-tubercular agents. nih.gov In an effort to find replacements for a chemically unstable coumarin-based inhibitor of the enzyme FadD32, which is essential for mycolic acid biosynthesis in Mtb, scientists developed quinoline-2-carboxamides with potent activity. nih.gov Optimization of this series led to compounds with compelling efficacy in mouse models of Mtb infection. nih.gov Further studies have identified other potential targets for quinoline derivatives, such as the mycobacterial membrane protein large 3 (MmpL3), an essential transporter in Mtb. rsc.org Arylcarboxamides, including quinoline-2-carboxamides, have shown considerable activity against drug-sensitive Mtb strains by targeting MmpL3. rsc.org

| Compound Series/Derivative | Target Organism/Enzyme | Activity Metric | Value | Source |

|---|---|---|---|---|

| Quinolone-2-carboxamide (8i) | M. tuberculosis (drug-sensitive) | MIC | 9.97 μM | rsc.org |

| Methyl amide at C2 of quinoline (21b) | M. tuberculosis | Potency Improvement | 6-fold improvement vs. unsubstituted | nih.gov |

| 6-substituted-4-(2-methyloxiran-2-yl)quinolines (59a) | M. tuberculosis | MIC | 14.4 μg/mL | nih.gov |

| 6-substituted-4-(2-methyloxiran-2-yl)quinolines (59b) | M. tuberculosis | MIC | 9.2 μg/mL | nih.gov |

Anticancer Research Pathways

The quinoline ring is a privileged structure in medicinal chemistry and is found in numerous anticancer agents. researchgate.net The anticancer activity of quinoline derivatives is often attributed to mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. researchgate.netrsc.org

Bromoquinoline derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. Studies have shown that these compounds can have potent antiproliferative effects. For example, derivatives of 6-bromo-2-hydroxyquinoline-4-carboxylic acid demonstrated inhibitory activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 10.5 μM and 12.3 μM, respectively.

In other work, hybrids of quinoline and cis-vinyl triamide were synthesized starting from 2-(4-bromoquinoline)-4-carboxylic acid. rsc.orgnih.gov These compounds were tested against the MCF-7 breast cancer cell line, with several showing more potent activity than the standard drug used for comparison. nih.gov Specifically, a derivative designated 6f was the most potent, with an IC₅₀ value of 1.87 μM. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (μM) | Source |

|---|---|---|---|---|

| 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | HeLa (Cervical) | IC₅₀ | 10.5 | |

| 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | MCF-7 (Breast) | IC₅₀ | 12.3 | |

| Coumarin-acrylamide hybrid (6e) | HepG2 (Liver) | IC₅₀ | 1.88 | researchgate.net |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f) | MCF-7 (Breast) | IC₅₀ | 1.87 | nih.gov |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | IC₅₀ | 7.18 | researchgate.net |

A key mechanism behind the antiproliferative effects of many anticancer drugs is the ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle. researchgate.net Research indicates that bromoquinoline derivatives mediate their anticancer effects through these pathways.

A coumarin-acrylamide derivative synthesized from a bromoquinoline precursor was shown to cause cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. researchgate.net This compound also led to a significant, 15.24-fold increase in apoptotic cell induction compared to untreated control cells. researchgate.net Similarly, the potent quinoline-cis-vinyl triamide hybrid 6f was found to arrest the cell cycle at the G1 phase in MCF-7 cells and to promote cellular apoptosis through a mitochondrial-dependent pathway. rsc.orgnih.gov This was evidenced by a decrease in the mitochondrial membrane potential in treated cells. nih.gov The ability of various quinoline derivatives to induce apoptosis and modulate the cell cycle is a recurring theme in studies of their anticancer properties. researchgate.net

| Compound/Derivative | Cancer Cell Line | Effect | Observation | Source |

|---|---|---|---|---|

| Coumarin-acrylamide hybrid (6e) | HepG2 (Liver) | Cell Cycle Arrest | Arrest at G2/M phase | researchgate.net |

| Coumarin-acrylamide hybrid (6e) | HepG2 (Liver) | Apoptosis Induction | 15.24-fold increase vs. control | researchgate.net |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f) | MCF-7 (Breast) | Cell Cycle Arrest | Arrest at G1 phase (1.2-fold increase vs. control) | rsc.org |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f) | MCF-7 (Breast) | Apoptosis Induction | 79.3-fold increase in late apoptosis vs. control | rsc.org |

| 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | HeLa & MCF-7 | Mechanism | Induction of apoptosis and cell cycle arrest at G1 phase |

Enzyme Kinase Inhibition Studies (e.g., EGFR-TK, PI3K/HDAC, Protein Kinase CK2)

Derivatives of the 4-bromoquinoline-2-carboxamide scaffold have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes.

EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase (TK) that, when overactive, can drive the growth of several cancers. researchgate.net Research into quinoline-based compounds has shown that specific derivatives can act as EGFR-TK inhibitors. For instance, a series of quinoline-tethered cis-vinyl triamide hybrids, derived from a 2-(4-bromophenyl)quinoline-4-carboxylic acid precursor, were synthesized and evaluated. One of the most potent compounds, quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f, demonstrated significant EGFR tyrosine kinase inhibition with an IC₅₀ value of 0.19 μM, which is comparable to the reference standard, Lapatinib (IC₅₀ = 0.17 μM). nih.gov This indicates that the quinoline framework, including bromo-substituted variations, is a viable starting point for developing new EGFR-TK inhibitors. nih.govnih.gov

PI3K/HDAC Inhibition: The phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are both implicated in cancer progression. ccspublishing.org.cnnih.gov Dual inhibitors targeting both PI3K and HDAC have emerged as a promising therapeutic strategy. ccspublishing.org.cn Studies have reported the design of novel PI3K and HDAC dual inhibitors based on hybrid molecules. For example, compounds GYB-4 and GYB-5, which feature a complex quinolinyl-pyridinyl benzenesulfonamide (B165840) structure, showed potent inhibition against both PI3Kα (IC₅₀ of 1.0 and 1.3 nM, respectively) and HDAC1 (IC₅₀ of 4.2 and 4.8 nM, respectively). ccspublishing.org.cn While not direct derivatives of 4-bromoquinoline-2-carboxamide, this research highlights the adaptability of the quinoline core for creating multi-target kinase inhibitors.

Protein Kinase CK2 Inhibition: Protein kinase CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival, making it a target for cancer therapy. nih.govtandfonline.com Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2. tandfonline.com Modifications to this core structure have led to the discovery of potent inhibitors, with some compounds reaching submicromolar IC₅₀ values. tandfonline.com For example, a study identified a hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which decreased CK2 activity. tandfonline.com Further research on related structures, such as tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, yielded even more active inhibitors. tandfonline.com The CK2 inhibitor CX-4945 has been shown to reduce the expression of NG2, a protein associated with aggressive glioblastoma, and suppress the proliferation and migration of glioblastoma cells. nih.gov

Topoisomerase Inhibition

Quinolone compounds are known for their ability to inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. This action blocks bacterial DNA replication and is the basis for their use as antibacterial agents. nih.gov Research has extended to investigating the potential of quinoline derivatives to inhibit other topoisomerases. For example, some quinazoline-quinoline alkaloids have demonstrated inhibitory activity against human DNA topoisomerase II. mdpi.com While direct studies on 4-bromoquinoline-2-carboxamide are limited, related structures like 7-bromo-3-hydroxyquinoline-4-carboxylic acid have been identified as inhibitors of topoisomerase IV. This suggests that the bromo-quinoline scaffold could be a valuable framework for developing new topoisomerase inhibitors for various therapeutic applications.

Antiviral Research Pathways (e.g., Enterovirus D68 (EV-D68))

The quinoline scaffold is a key feature in a variety of compounds exhibiting broad-spectrum antiviral activities. nih.gov Derivatives have been specifically investigated for their potential against Enterovirus D68 (EV-D68), a pathogen that can cause severe respiratory illness. nih.govacs.org

In one study, a series of quinoline analogues were developed and tested for their anti-EV-D68 activity. nih.govacs.org Through structure-activity relationship (SAR) studies, compound 19 , a quinoline derivative, emerged as a potent inhibitor of various EV-D68 strains, with EC₅₀ values ranging from 0.05 to 0.10 μM. nih.govacs.org Mechanistic studies revealed that this compound functions by interacting with the viral protein VP1, thereby inhibiting viral replication. nih.gov This was confirmed through Western blot, immunofluorescence, and plaque formation assays. nih.govacs.org The compound also demonstrated favorable pharmacokinetic properties, including a bioavailability of 23.9% in rats and significant metabolic stability in human liver microsomes, marking it as a promising lead for further development. nih.govacs.org

Receptor and Enzyme Modulation Studies

Translocator Protein (TSPO) Ligand Investigations

The translocator protein (TSPO), located on the outer mitochondrial membrane, is involved in various cellular processes, including apoptosis and neuroinflammation. aesnet.orgnih.gov It is considered a biomarker for neuroinflammation and a potential therapeutic target. aesnet.org Ligands that bind to TSPO have been studied for their potential therapeutic effects. For example, the TSPO ligand PK11195 has been shown to rescue metabolic deficits and seizures in a zebrafish model of Dravet syndrome. aesnet.org Other TSPO ligands, such as Etifoxine and XBD173, have demonstrated the ability to reduce seizure-like behavior in animal models. aesnet.org While research on 4-bromoquinoline-2-carboxamide as a direct TSPO ligand is not prominent, the broad investigation into heterocyclic compounds as TSPO ligands suggests a potential area for future exploration of quinoline derivatives.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation (e.g., mGluR1 Antagonism, mGluR2 Negative Allosteric Modulation)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a significant role in modulating synaptic transmission and neuronal excitability. jst.go.jp They are divided into three groups (I, II, and III), and their modulation is a key area of research for various neurological and psychiatric disorders. jst.go.jp

mGluR1 Antagonism: Group I mGluRs, including mGluR1, are often targeted for conditions like neuropathic pain and certain cancers. jst.go.jponcotarget.com A series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives were synthesized and evaluated as mGluR1 antagonists. jst.go.jp One compound, 13c , showed the highest potency with an IC₅₀ value of 2.16 μM against mGluR1. jst.go.jp Research has also shown that mGluR1 antagonism can impair cocaine-induced conditioned place preference by inhibiting protein synthesis, suggesting a role in addiction-related behaviors. nih.gov

mGluR2 Negative Allosteric Modulation: Group II mGluRs, including mGluR2, are involved in cognitive processes. google.com Negative allosteric modulators (NAMs) of mGluR2 are being investigated as a potential approach to enhance glutamatergic tone. nih.gov A novel series of 4-arylquinoline-2-carboxamides were identified and optimized for mGluR2 NAM potency. nih.gov This optimization led to the development of MK-8768, an Ames-negative mGluR2 NAM, demonstrating the utility of the quinoline carboxamide scaffold in achieving selective modulation of mGluR subtypes. nih.gov

Fibroblast Activation Protein (FAP) Inhibition Studies

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many epithelial tumors and is associated with a poor prognosis. nih.govsnmjournals.org This makes FAP an attractive target for both cancer diagnosis and therapy. frontiersin.org A new class of FAP inhibitors with a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold has been discovered. nih.gov

Within this class, the N-(4-quinolinoyl) substituted compound 7 demonstrated approximately 60 times more affinity for FAP than the initial hit compound. nih.gov These inhibitors show high selectivity for FAP over other related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.gov The quinoline-4-carboxamide scaffold has been identified as a promising lead for developing FAP-targeted radiotracers for PET imaging and potential therapeutic applications. frontiersin.org

Bruton's Tyrosine Kinase (BTK) Inhibition Studies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling pathways, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. nih.govmemoinoncology.comresearchgate.net Inhibitors of BTK have become a cornerstone in the management of conditions like chronic lymphocytic leukemia. memoinoncology.com

A thorough review of existing scientific literature reveals no direct studies investigating the inhibitory activity of 4-Bromoquinoline-2-carboxamide against Bruton's Tyrosine Kinase. However, research into structurally related quinoline carboxamide derivatives has shown promising results, suggesting the potential of this chemical class as BTK inhibitors.

Notably, a series of 4-aminoquinoline-3-carboxamide derivatives were developed and identified as potent, reversible BTK inhibitors. Current time information in Bangalore, IN.nih.gov These compounds, while differing in the substitution pattern on the quinoline ring (4-amino instead of 4-bromo and 3-carboxamide instead of 2-carboxamide), demonstrate that the quinoline carboxamide scaffold can effectively interact with the BTK active site. The most potent of these analogs, compound 25 , exhibited significant inhibitory effects on both wild-type BTK and the C481S mutant, which confers resistance to some irreversible inhibitors. Current time information in Bangalore, IN.nih.gov

Table 1: BTK Inhibition by a Structurally Related 4-Aminoquinoline-3-carboxamide Derivative

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 25 | BTK (wild-type) | 5.3 | Current time information in Bangalore, IN.nih.gov |

| Compound 25 | BTK (C481S mutant) | 39 | Current time information in Bangalore, IN.nih.gov |

The findings for these 4-aminoquinoline-3-carboxamide derivatives underscore the potential of the broader quinoline carboxamide family as a source for novel BTK inhibitors. Current time information in Bangalore, IN.nih.gov However, without direct experimental data, the BTK inhibitory activity of 4-Bromoquinoline-2-carboxamide remains speculative.

Other Emerging Biological Activities and Targets (e.g., Antileishmanial)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and new effective treatments are urgently needed. researchgate.net The quinoline core is a well-established scaffold in the development of antiprotozoal agents, including those with antileishmanial activity. researchgate.netnih.gov

Direct studies on the antileishmanial properties of 4-Bromoquinoline-2-carboxamide are not available in the reviewed literature. Nevertheless, the broader class of quinoline-2-carboxamides has been explored for this purpose. For instance, a study on the synthesis and antileishmanial activity of perspicamide A and its analogs, which contain a quinoline-2-carboxamide (B1208818) core, identified several potent compounds against Leishmania donovani. acs.org

Specifically, analogs such as 24a, 24b, 24c, 24d, and 24l from this study, which are substituted quinoline-2-carboxamide derivatives, demonstrated significant antileishmanial effects with IC₅₀ values more potent than the standard drug Miltefosine. acs.org Another study investigated a series of substituted quinoline-2-carboxamides for antimycobacterial activity, a different therapeutic area, but this highlights the diverse biological potential of this compound class. nih.govnih.gov

Table 2: Antileishmanial Activity of Structurally Related Quinoline-2-carboxamide Analogs

| Compound | Target Organism | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 24a | Leishmania donovani | 3.75 | >53.12 | acs.org |

| 24b | Leishmania donovani | 10.37 | >19.21 | acs.org |

| 24c | Leishmania donovani | 5.25 | >37.95 | acs.org |

| 24d | Leishmania donovani | 7.34 | >27.14 | acs.org |

| 24l | Leishmania donovani | 9.87 | 9.58 | acs.org |

| Miltefosine (Standard) | Leishmania donovani | 12.4 | 4.1 | acs.org |

While these findings are for different analogs and not for 4-Bromoquinoline-2-carboxamide itself, they establish that the quinoline-2-carboxamide scaffold is a viable starting point for the design of new antileishmanial agents. The specific influence of the 4-bromo substitution on this activity is yet to be determined through direct experimental evaluation.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations are instrumental in understanding their stability and electrical characteristics. google.com For the closely related compound, 4-Bromoquinoline-2-carboxaldehyde, DFT studies have been performed to analyze its molecular characteristics, including electronic structure, bonding, and stability. google.com Such studies on 4-Bromoquinoline-2-carboxamide would likely involve geometry optimization to find the most stable conformation, followed by calculation of electronic properties such as orbital energies and charge distribution. These calculations help in predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Theoretical DFT calculations on similar quinoline-based derivatives are often performed using the B3LYP level of theory with a basis set like 6-311+G(2d,p) to explore optimized geometry and spectroscopic data. Current time information in Bangalore, IN.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein. For quinoline derivatives, which are known for their diverse biological activities including antimalarial and anticancer properties, molecular docking can identify key interactions with protein active sites.

In studies of other quinoline derivatives, molecular docking has been used to understand their inhibitory action on specific enzymes, such as protein kinase CK2. For 4-Bromoquinoline-2-carboxamide, docking simulations could be performed against various known biological targets to hypothesize its potential mechanism of action and to guide the design of more potent analogs. These simulations can reveal crucial binding residues and quantify interaction energies. For instance, derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) have been subjected to molecular docking to assess their potential as microbial DNA-gyrase inhibitors.

| Parameter | Description | Relevance to 4-Bromoquinoline-2-carboxamide |

| Binding Affinity | The strength of the binding interaction between the ligand and the target protein, often expressed in kcal/mol. | A lower binding affinity (more negative value) suggests a more stable complex and potentially higher biological activity. |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. |

| Target Protein | The specific biological macromolecule (e.g., enzyme, receptor) whose function is modulated by the ligand. | Selection would be based on the known biological activities of similar quinoline compounds. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Current time information in Bangalore, IN.

For quinoline derivatives, FMO analysis provides insights into their charge transfer properties and reactivity. Current time information in Bangalore, IN. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. In the context of 4-Bromoquinoline-2-carboxamide, FMO analysis could predict its kinetic stability and help in understanding its electronic transitions and potential as a chromophore.

| Orbital | Energy (eV) - Representative Values for Similar Compounds | Significance |

| HOMO | -6.0 to -7.0 | Represents the electron-donating capacity of the molecule. |

| LUMO | -1.5 to -2.5 | Represents the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | 3.5 to 5.0 | Indicates the chemical reactivity and kinetic stability of the molecule. |

Note: The energy values in the table are hypothetical and represent typical ranges for similar organic molecules as specific data for 4-Bromoquinoline-2-carboxamide is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the biological activity of a series of compounds to their physicochemical properties. QSAR models are developed to predict the activity of new, unsynthesized compounds. These models take the general form: Biological Activity = f(Physicochemical Parameters).

For a series of analogs of 4-Bromoquinoline-2-carboxamide, a QSAR study could be conducted to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence their biological activity. This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. While specific QSAR models for 4-Bromoquinoline-2-carboxamide are not documented, the methodology has been applied to other quinoline derivatives to understand their antitubercular and other biological activities.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Insights

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes of a ligand and its target protein, as well as the stability of the ligand-protein complex over time.

For 4-Bromoquinoline-2-carboxamide, MD simulations could be used to refine the results of molecular docking studies. By simulating the movement of the ligand within the binding site, one can assess the stability of the predicted binding pose and identify key dynamic interactions that are not apparent in static docking models. This can provide a more accurate understanding of the binding mechanism.

In Silico Prediction of Molecular Features Relevant to Bioactivity

In silico methods are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.

For 4-Bromoquinoline-2-carboxamide, various computational tools could be employed to predict properties such as its solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help in assessing the drug-likeness of the compound and identifying potential liabilities before committing to extensive experimental studies.

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-amino-8-bromoquinoline-3-carboxamide, the protons of the quinoline (B57606) ring and the amide group exhibit characteristic chemical shifts. For instance, the proton at the C8 position of the quinoline motif typically appears as a doublet in the range of δ 8.42–8.46 ppm. rsc.org Aromatic protons generally resonate between δ 7.5 and 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. libretexts.org Carbonyl carbons, such as the one in the carboxamide group, are typically observed far downfield, in the range of 165–170 ppm. Aromatic carbons resonate in the region of 120-150 ppm. compoundchem.comudel.edu The carbon atom bonded to the bromine (C-4) would be expected to show a chemical shift influenced by the halogen's electronegativity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a related compound, 3-bromoquinoline-2-carboxylic acid, the IR spectrum shows a strong O-H stretching band for the carboxylic acid between 2500 and 3000 cm⁻¹ and a C=O stretching band around 1680–1720 cm⁻¹. For an amide, a characteristic C=O stretching vibration would also be expected in a similar region. The presence of the quinoline ring would be indicated by C=C and C=N stretching vibrations within the aromatic region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. msu.edu Conjugation within the aromatic system and the presence of substituents can shift the absorption maxima to longer wavelengths. msu.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For the related 4-bromoquinoline-2-carboxylic acid, electrospray ionization mass spectrometry (ESI+) showed a molecular ion peak (M+H)⁺ at m/z 254.1. google.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For instance, the calculated exact mass for C₁₀H₆BrNO₂ is 250.9636, and HRMS would be able to confirm this with high precision. rsc.orgacs.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 4-Bromoquinoline-2-carboxamide was not found, studies on similar quinoline derivatives provide insights into expected structural features. For example, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate revealed a planar quinoline ring system. iucr.orgnih.govresearchgate.net Such analysis would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice of 4-Bromoquinoline-2-carboxamide. researchgate.netresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula (C₁₀H₆BrN₂O for 4-Bromoquinoline-2-carboxamide) to verify the purity and composition of the synthesized compound. google.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 4-Bromoquinoline-2-carboxamide and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov The choice of an appropriate solvent system (eluent) allows for the separation of the desired product from starting materials and byproducts based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity and for the preparative separation of compounds. By selecting an appropriate column and mobile phase, a high degree of separation can be achieved, allowing for the accurate determination of the purity of 4-Bromoquinoline-2-carboxamide. bldpharm.com

Advanced Research Directions and Future Perspectives

Design of Next-Generation Quinoline (B57606) Carboxamide Lead Compounds

The development of next-generation quinoline carboxamide lead compounds is a primary focus of current research. By strategically modifying the 4-Bromoquinoline-2-carboxamide structure, scientists aim to enhance efficacy, improve safety profiles, and overcome drug resistance. mdpi.comresearchgate.net This involves a deep understanding of structure-activity relationships (SAR), where minor alterations to the molecule can significantly impact its biological function. rsc.orgnih.gov For instance, the introduction of different substituents at various positions on the quinoline ring can alter the compound's binding affinity to its molecular targets. rsc.org

Rational drug design is a key strategy, utilizing computational models to predict how structural changes will affect a compound's properties. mdpi.com This approach allows for the creation of more refined lead compounds, accelerating the journey towards clinically viable drugs. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to quinoline carboxamides is no exception. mdpi.com These technologies can rapidly predict the outcomes of chemical reactions, including the C-H functionalization of quinoline, which is crucial for creating derivatives. doaj.org Machine learning models, such as artificial neural networks (ANN), can analyze vast datasets of chemical structures and their biological activities to identify promising new compounds. doaj.orgresearchgate.net

Exploration of Novel or Underexplored Molecular Targets

A significant area of research is the identification of novel molecular targets for quinoline carboxamides. While some targets are known, the full spectrum of their biological interactions is still being uncovered. For example, quinoline-3-carboxamides (B1200007) have been found to bind to the S100A9 protein, a novel target for the treatment of autoimmune diseases. nih.govplos.org This discovery opens up new avenues for the therapeutic application of this class of compounds.

Researchers are also exploring the potential of quinoline carboxamides to inhibit other key proteins involved in disease, such as ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. researchgate.net The identification of new targets is often aided by techniques like photoaffinity cross-linking and in silico screening methods. plos.orgbenthamdirect.com

Development of Targeted Delivery Systems (e.g., non-chelator based radio-tracers for PET imaging)

To enhance the therapeutic efficacy and reduce off-target effects of quinoline carboxamides, researchers are developing targeted delivery systems. One promising approach is the use of non-chelator based radio-tracers for Positron Emission Tomography (PET) imaging. acs.org These systems can help visualize the biodistribution of the compound in the body and ensure it reaches the desired site of action. researchgate.net

Other strategies include the use of lipid-based nanoparticle systems to improve the delivery of quinoline derivatives across the blood-brain barrier, which is a significant challenge in treating central nervous system disorders. mdpi.com These advanced delivery methods aim to increase the bioavailability and therapeutic window of quinoline-based drugs. mdpi.com

Synergistic Effects of Compound Combinations

Investigating the synergistic effects of combining 4-Bromoquinoline-2-carboxamide derivatives with other therapeutic agents is a promising strategy to enhance treatment efficacy and combat drug resistance. google.com For example, combinations of quinoline compounds with other antiviral drugs have shown synergistic effects in inhibiting HIV. google.com

Similarly, in cancer therapy, the simultaneous use of certain quinoline carboxamides with established drugs like cisplatin (B142131) has demonstrated a greater cytotoxic effect on cancer cells than either drug alone. researchgate.net These combination therapies could lead to more effective treatment regimens with potentially lower doses of individual drugs, thereby reducing side effects. researchgate.net

Mechanistic Elucidation of Emerging Biological Pathways

A fundamental aspect of advancing the therapeutic potential of 4-Bromoquinoline-2-carboxamide is the detailed elucidation of the biological pathways it modulates. nih.gov Understanding the precise mechanisms of action is crucial for optimizing drug design and identifying new therapeutic indications. mdpi.com

Research is ongoing to unravel how these compounds influence key cellular processes such as cell signaling, apoptosis, and immune responses. plos.orgnih.gov Techniques like molecular docking and analysis of enzyme inhibition help to clarify the interactions between quinoline carboxamides and their biological targets at a molecular level. researchgate.netbenthamdirect.com This deeper mechanistic understanding will be instrumental in the development of the next generation of quinoline-based therapies. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-Bromoquinoline-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of quinoline precursors followed by carboxamide functionalization. Key steps include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 50–80°C) to avoid over-bromination.

- Coupling Reactions : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For analogs, see brominated quinoline derivatives in catalogs .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 4-Bromoquinoline-2-carboxamide?

Methodological Answer:

Q. What structurally related compounds to 4-Bromoquinoline-2-carboxamide are used in pharmacological research?

Methodological Answer:

Advanced Research Questions

Q. How can reaction mechanisms involving 4-Bromoquinoline-2-carboxamide be studied using kinetic and computational methods?

Methodological Answer:

- Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy (λmax ~270 nm for quinoline derivatives) under varying temperatures. Use Arrhenius plots to determine activation energy .

- DFT Calculations : Simulate intermediates and transition states (software: Gaussian, ORCA). Focus on bromine’s electron-withdrawing effects on carboxamide reactivity .

Q. How should researchers address contradictory data in biological activity assays for 4-Bromoquinoline-2-carboxamide?

Methodological Answer:

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .

- Statistical Analysis : Apply ANOVA or t-tests to compare IC₅₀ values; report confidence intervals (p < 0.05). Use tools like GraphPad Prism .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 6-bromo analogs) to identify trends in activity .

Q. What in silico and in vivo models are suitable for evaluating the pharmacokinetic properties of 4-Bromoquinoline-2-carboxamide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.